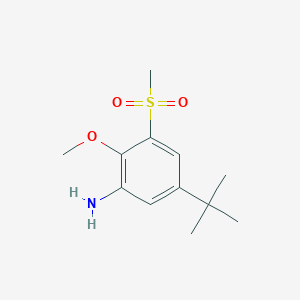![molecular formula C6H12O2S2 B8495262 [5-(hydroxymethyl)-1,4-dithian-2-yl]methanol](/img/structure/B8495262.png)
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol is an organic compound that features a dithiane ring substituted with two hydroxymethyl groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol can be synthesized through several methods. One common approach involves the reaction of 1,4-dithiane with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1,4-dithiane and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The dithiane ring can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used for substitution reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with unique properties.
Biology and Medicine:
Industry: The compound can be used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of [5-(hydroxymethyl)-1,4-dithian-2-yl]methanol involves its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, while the dithiane ring can undergo redox reactions. These properties make it a valuable intermediate in organic synthesis and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(hydroxymethyl)furan: A similar compound with a furan ring instead of a dithiane ring.
5-Hydroxymethylfurfural: Another related compound with a furan ring and a hydroxymethyl group.
Uniqueness
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol is unique due to its dithiane ring, which imparts different chemical properties compared to furan-based compounds. The presence of sulfur atoms in the ring can influence its reactivity and stability, making it suitable for specific applications that require these characteristics.
Eigenschaften
Molekularformel |
C6H12O2S2 |
|---|---|
Molekulargewicht |
180.3 g/mol |
IUPAC-Name |
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol |
InChI |
InChI=1S/C6H12O2S2/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2 |
InChI-Schlüssel |
KRGJBPIZEJVDCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SCC(S1)CO)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Ethyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de] isoquinoline](/img/structure/B8495184.png)
![(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate](/img/structure/B8495186.png)
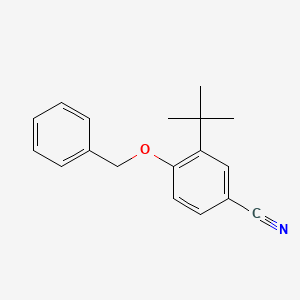
![4-Ethoxy-2-[methyl(tetradecyl)amino]-5-nitrobenzoic acid](/img/structure/B8495205.png)
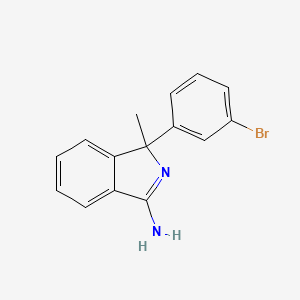
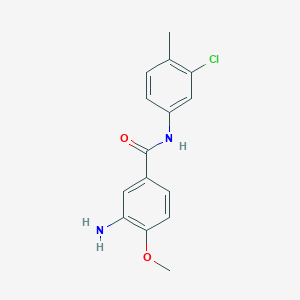
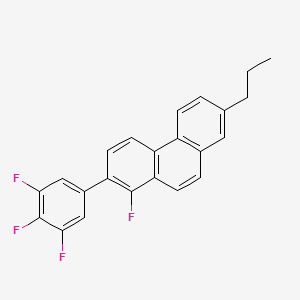
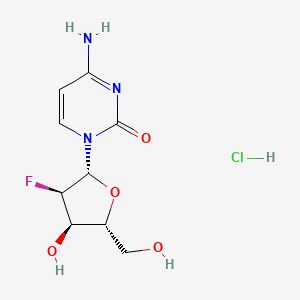
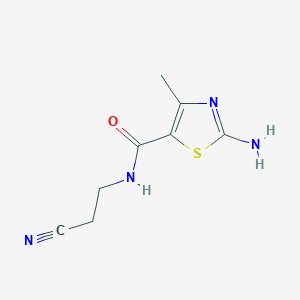
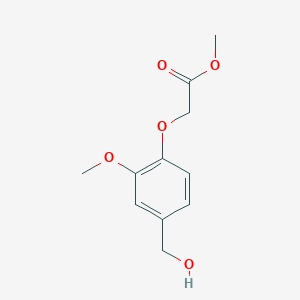
![3-(1H-[1,2,4]triazol-3-yl)-pyridin-2-ylamine](/img/structure/B8495276.png)
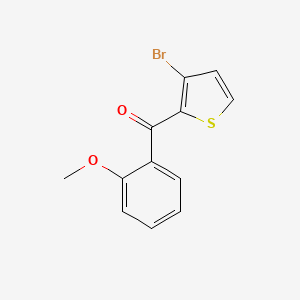
![1-{[(2-Bromoethyl)oxy]methyl}-3-(methyloxy)benzene](/img/structure/B8495279.png)
